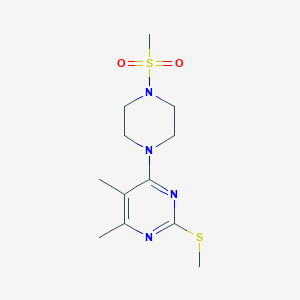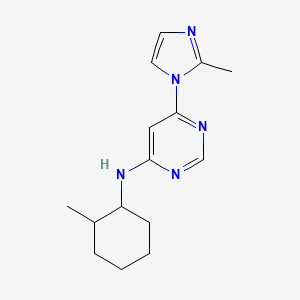
4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine (4-MMP) is a synthetic pyrimidine derivative with a broad range of applications in scientific research. It is widely used as a building block in organic synthesis, as a reagent for the synthesis of other compounds, and for the study of biochemical and physiological processes. 4-MMP has been used in a variety of laboratory experiments, including those involving enzymatic reactions, protein-ligand interactions, and other biochemical studies.
Scientific Research Applications
4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine has been used in a variety of scientific research applications, including enzymatic reactions, protein-ligand interactions, and other biochemical studies. It has also been used in the study of the structure and function of proteins, as well as in the study of the structure and function of nucleic acids. In addition, 4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine has been used in the synthesis of other compounds, such as peptides and peptidomimetics.
Mechanism of Action
4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine is a synthetic pyrimidine derivative that binds to a variety of proteins and enzymes. It has been shown to bind to enzymes involved in the metabolism of carbohydrates, lipids, and proteins, as well as to enzymes involved in the biosynthesis of nucleic acids. It has also been shown to bind to proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins, as well as to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids. In addition, 4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine has been shown to have a variety of effects on the expression of genes, including the regulation of gene expression and the modulation of gene expression.
Advantages and Limitations for Lab Experiments
4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine has several advantages for use in laboratory experiments. It is a readily available compound that can be synthesized in a relatively short amount of time. In addition, it is a relatively inexpensive compound, making it an attractive choice for use in laboratory experiments. However, there are some limitations to the use of 4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine in laboratory experiments. It is not a very stable compound and can decompose over time. In addition, it can be toxic to certain organisms, so it should be handled with care.
Future Directions
In the future, 4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine may be used in a variety of applications, including the development of novel drugs and treatments for a variety of diseases. In addition, it may be used in the study of the structure and function of proteins, as well as in the study of the structure and function of nucleic acids. It may also be used in the synthesis of other compounds, such as peptides and peptidomimetics. Finally, 4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine may be used in the development of new techniques for the study of biochemical and physiological processes.
Synthesis Methods
4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine is synthesized through a series of reactions, beginning with the reaction of 4-methanesulfonylpiperazine and 5,6-dimethyl-2-methylsulfanyl-pyrimidine. This reaction is followed by a condensation reaction between the two compounds, which results in the formation of 4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine. The compound can then be isolated by chromatographic techniques, such as column chromatography or thin-layer chromatography.
properties
IUPAC Name |
4,5-dimethyl-2-methylsulfanyl-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S2/c1-9-10(2)13-12(19-3)14-11(9)15-5-7-16(8-6-15)20(4,17)18/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEHCVQEBZJOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)S(=O)(=O)C)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441696.png)
![4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6441705.png)
![2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B6441716.png)

![2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441743.png)
![4-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441746.png)
![4-ethyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441750.png)
![4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6441757.png)
![4-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441764.png)

![4,5-dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B6441779.png)
![5-fluoro-6-methyl-2-[methyl({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B6441793.png)
![4,5-dimethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B6441807.png)
![2-cyclopropyl-4-(difluoromethyl)-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6441808.png)